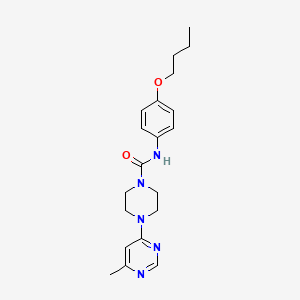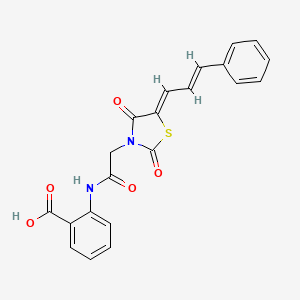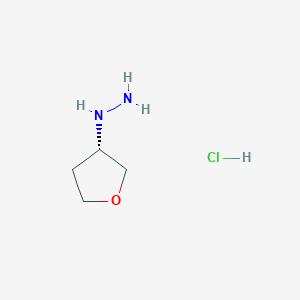
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as BPP, is a compound that has attracted attention in the scientific community due to its potential therapeutic applications. BPP is a piperazine derivative that has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The exact mechanism of action of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to inhibit the activity of enzymes involved in viral replication and to exhibit antibacterial activity against a range of bacterial strains.
实验室实验的优点和局限性
One advantage of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is its broad range of biological activities, which makes it a potentially useful compound for a range of applications. However, one limitation of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several potential future directions for research on N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide. One area of interest is the development of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide as an adjuvant therapy for cancer, in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide and to investigate its potential therapeutic applications in other areas, such as viral and bacterial infections.
合成方法
The synthesis of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves the reaction of 4-butoxyaniline with 6-methyl-4-chloropyrimidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with piperazine-1-carboxylic acid to yield N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide. This method has been optimized to obtain high yields of N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide with high purity.
科学研究应用
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-3-4-13-27-18-7-5-17(6-8-18)23-20(26)25-11-9-24(10-12-25)19-14-16(2)21-15-22-19/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPUSZQCZSFISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619596.png)

![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2619598.png)
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide](/img/structure/B2619603.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2619611.png)

![4-Chlorophenyl {2-methyl-6-[(4-methylphenyl)sulfanyl]-4-pyrimidinyl}methyl sulfide](/img/structure/B2619614.png)
![4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2619616.png)
![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)

